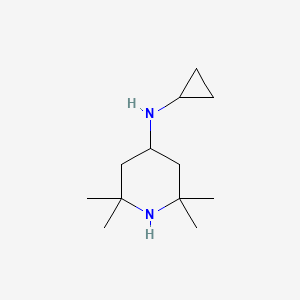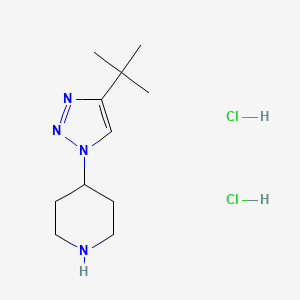![molecular formula C20H27N3O2 B12271135 2-tert-butyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12271135.png)
2-tert-butyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-tert-butyl-1-[1-(oxane-2-carbonyl)azétidin-3-yl]-1H-1,3-benzodiazole est un composé organique complexe qui appartient à la classe des benzodiazoles. Ce composé se caractérise par sa structure unique, qui comprend un groupe tert-butyle, un groupe oxane-2-carbonyle et un groupe azétidin-3-yle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-tert-butyl-1-[1-(oxane-2-carbonyl)azétidin-3-yl]-1H-1,3-benzodiazole implique généralement plusieurs étapes. Une méthode courante commence par la préparation de l'intermédiaire azétidin-3-yle, qui est ensuite couplé à la partie benzodiazole. Les conditions réactionnelles nécessitent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour garantir un rendement élevé et une sélectivité. Par exemple, l'utilisation de chlorure de tert-butyle (diméthyl)silyle dans le chlorure de méthylène en présence d'imidazole peut être employée pour protéger le groupe hydroxyle .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer l'utilisation de systèmes de microréacteurs à flux. Ces systèmes permettent un processus de synthèse plus efficace, plus polyvalent et plus durable par rapport aux méthodes batch traditionnelles . L'utilisation de microréacteurs à flux peut également aider à augmenter l'échelle de production tout en maintenant la pureté et le rendement souhaités.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-tert-butyl-1-[1-(oxane-2-carbonyl)azétidin-3-yl]-1H-1,3-benzodiazole peut subir divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont des agents réducteurs typiques.
Substitution : Des réactions d'halogénation peuvent être effectuées en utilisant des réactifs comme la N-bromosuccinimide.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 2-tert-butyl-1-[1-(oxane-2-carbonyl)azétidin-3-yl]-1H-1,3-benzodiazole a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés biologiquement actifs.
Biologie : La structure unique du composé en fait un outil précieux pour étudier les interactions enzymatiques et la liaison des protéines.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spéciaux.
Mécanisme d'action
Le mécanisme d'action du 2-tert-butyl-1-[1-(oxane-2-carbonyl)azétidin-3-yl]-1H-1,3-benzodiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-tert-butyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biologically active compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(diméthyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3-oxoazétidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pipéridine-1-carboxylate
Unicité
Ce qui distingue le 2-tert-butyl-1-[1-(oxane-2-carbonyl)azétidin-3-yl]-1H-1,3-benzodiazole des composés similaires, c'est sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques uniques. Cela le rend particulièrement précieux dans la synthèse de molécules complexes et dans diverses applications de recherche.
Propriétés
Formule moléculaire |
C20H27N3O2 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(oxan-2-yl)methanone |
InChI |
InChI=1S/C20H27N3O2/c1-20(2,3)19-21-15-8-4-5-9-16(15)23(19)14-12-22(13-14)18(24)17-10-6-7-11-25-17/h4-5,8-9,14,17H,6-7,10-13H2,1-3H3 |
Clé InChI |
SXHSWRMCZJYKOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CCCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine](/img/structure/B12271055.png)

![7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12271066.png)
![4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12271069.png)
![[1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B12271070.png)

![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12271073.png)
![4-[4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12271078.png)
![2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271079.png)
![5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2-oxazole](/img/structure/B12271081.png)

![3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12271097.png)
![N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12271115.png)
![1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethyl)-1H-1,2,3-triazole](/img/structure/B12271120.png)
